![molecular formula C16H23BrN2O4 B8476883 2-[N,N-BIS(TERT-BUTOXYCARBONYL)AMINO]-5-BROMO-4-METHYLPYRIDINE](/img/structure/B8476883.png)
2-[N,N-BIS(TERT-BUTOXYCARBONYL)AMINO]-5-BROMO-4-METHYLPYRIDINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[N,N-BIS(TERT-BUTOXYCARBONYL)AMINO]-5-BROMO-4-METHYLPYRIDINE is a compound that features a pyridine ring substituted with a bromine atom at the 5-position and a methyl group at the 4-position. The amino group at the 2-position is protected by two tert-butoxycarbonyl groups. This compound is often used in organic synthesis, particularly in the protection of amines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N,N-BIS(TERT-BUTOXYCARBONYL)AMINO]-5-BROMO-4-METHYLPYRIDINE typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Methylation: The methyl group is introduced at the 4-position using a methylating agent like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and sustainability. These methods allow for better control over reaction conditions and can be scaled up for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-[N,N-BIS(TERT-BUTOXYCARBONYL)AMINO]-5-BROMO-4-METHYLPYRIDINE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The tert-butoxycarbonyl groups can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Deprotection: Strong acids like trifluoroacetic acid or hydrochloric acid in methanol are commonly used.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Deprotection: The primary amine is regenerated after the removal of the tert-butoxycarbonyl groups.
Applications De Recherche Scientifique
2-[N,N-BIS(TERT-BUTOXYCARBONYL)AMINO]-5-BROMO-4-METHYLPYRIDINE is used in various scientific research applications, including:
Organic Synthesis: As a protecting group for amines, it is used in the synthesis of complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds where protection of the amino group is required.
Biological Studies: It is used in the synthesis of biologically active molecules for research purposes.
Mécanisme D'action
The mechanism of action of 2-[N,N-BIS(TERT-BUTOXYCARBONYL)AMINO]-5-BROMO-4-METHYLPYRIDINE involves the protection of the amino group, which prevents it from participating in unwanted side reactions during synthesis. The tert-butoxycarbonyl groups can be selectively removed under acidic conditions, allowing the amino group to be available for further reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(tert-Butoxycarbonyl)ethanolamine: Similar in that it also features a tert-butoxycarbonyl-protected amino group.
1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea: Another compound with tert-butoxycarbonyl-protected amino groups.
Uniqueness
2-[N,N-BIS(TERT-BUTOXYCARBONYL)AMINO]-5-BROMO-4-METHYLPYRIDINE is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity compared to other tert-butoxycarbonyl-protected compounds .
Propriétés
Formule moléculaire |
C16H23BrN2O4 |
|---|---|
Poids moléculaire |
387.27 g/mol |
Nom IUPAC |
tert-butyl N-(5-bromo-4-methylpyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C16H23BrN2O4/c1-10-8-12(18-9-11(10)17)19(13(20)22-15(2,3)4)14(21)23-16(5,6)7/h8-9H,1-7H3 |
Clé InChI |
IRCGDNMIKIGMJT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1Br)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1-Butoxyethenyl)oxy]butane](/img/structure/B8476805.png)
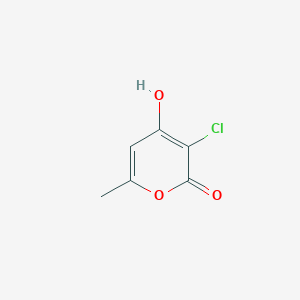
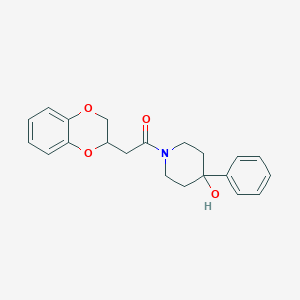
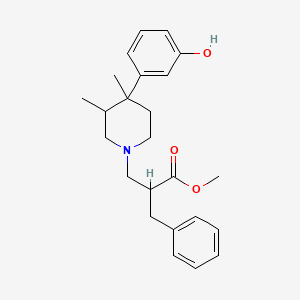
![6-Chloro-4'-(ethylsulfonyl)-2'-methoxy-[1,1'-biphenyl]-3-ol](/img/structure/B8476839.png)
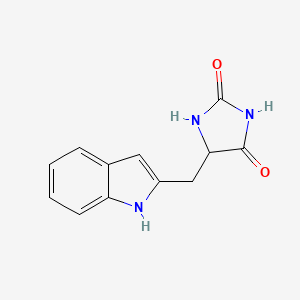
![N-({4-[(2-aminopyridin-4-yl)oxy]-3-fluorophenyl}carbamoyl)-2-(4-fluorophenyl)acetamide](/img/structure/B8476849.png)
![6-Iodo-N,N,3-trimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B8476856.png)
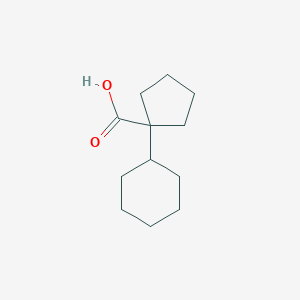
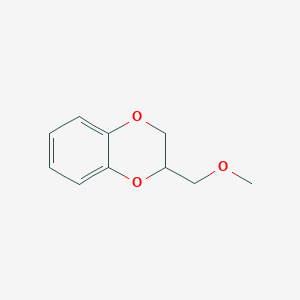
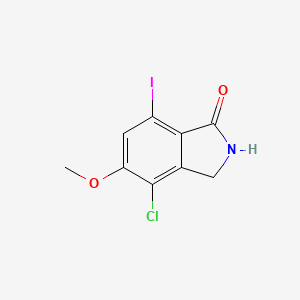

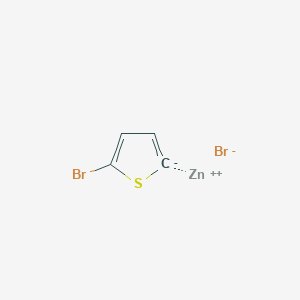
![Isopropyl-methyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-amine](/img/structure/B8476904.png)
